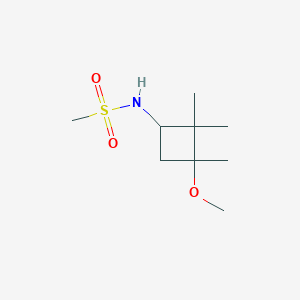
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide, also known as CX-717, is a novel compound that has gained attention in scientific research due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用機序
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide increases the strength and efficiency of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, in the hippocampus and prefrontal cortex. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. In addition, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission.
実験室実験の利点と制限
One of the main advantages of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic activity. However, its effects on other neurotransmitter systems and potential off-target effects need to be carefully evaluated. Moreover, the optimal dosage and administration route for 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide need to be determined through further studies.
将来の方向性
Future research on 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide could focus on its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, investigations into the long-term effects of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide on cognitive function and brain health, as well as its safety profile, are warranted. Finally, the development of more potent and selective ampakines could lead to the discovery of novel cognitive enhancers with improved therapeutic potential.
In conclusion, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is a promising compound that has shown potential in enhancing cognitive function through its modulation of AMPA receptors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
The synthesis of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide involves several steps, including the reaction of 2-cyclohexylacetonitrile with 2-methylpyridine-3-boronic acid in the presence of a palladium catalyst, followed by hydrolysis and purification. The yield of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide obtained through this method is reported to be around 60%.
科学的研究の応用
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function, particularly in memory consolidation and retrieval. Several studies have also reported its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOZEFMGVUJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)

![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)

